N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline core substituted with a furan-2-carbonyl group at position 1 and a 5,6,7,8-tetrahydronaphthalene-2-sulfonamide moiety at position 4. Its structural complexity arises from the fusion of aromatic and aliphatic systems, which influence its physicochemical properties and biological interactions .
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c27-24(23-8-4-14-30-23)26-13-3-7-19-15-20(10-12-22(19)26)25-31(28,29)21-11-9-17-5-1-2-6-18(17)16-21/h4,8-12,14-16,25H,1-3,5-7,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGAPMTVCFCVHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC4=C(C=C3)N(CCC4)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:: The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves multi-step processes:
Formation of 1,2,3,4-tetrahydroquinoline: This step often involves the catalytic hydrogenation of quinoline.
Attachment of furan-2-carbonyl group: This can be achieved via Friedel-Crafts acylation, using a suitable acyl chloride in the presence of a Lewis acid like aluminum chloride.
Construction of tetrahydronaphthalene core: This step requires a cyclization reaction that is typically catalyzed by acids or bases.
Industrial Production Methods:: In an industrial setting, the scale-up of this compound's synthesis is optimized for efficiency and cost-effectiveness. Large-scale production may involve continuous flow chemistry techniques, which provide better control over reaction conditions and improved yield and purity of the final product.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline and tetrahydronaphthalene moieties.
Reduction: The furan-2-carbonyl and sulfonamide groups provide sites for reduction, often leading to alterations in the compound's functional properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the furan and quinoline rings.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic media.
Reduction: Commonly utilized reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents like sodium amide or Grignard reagents facilitate various substitution reactions.
Major Products Formed:: These reactions can yield a variety of derivatives, often modifying the compound’s biological activity or physical properties, such as improved solubility or enhanced reactivity.
Scientific Research Applications
Chemistry:: N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide serves as a precursor in synthesizing complex organic molecules and is utilized in various organic synthesis protocols.
Biology:: In the realm of biology, this compound’s derivatives are explored for their potential as enzyme inhibitors or modulators, impacting various biological pathways and processes.
Medicine:: The compound is under investigation for its potential therapeutic effects, including its role as a lead compound in drug development for treating diseases like cancer, due to its ability to interact with specific biological targets.
Industry:: In industrial applications, the compound is evaluated for its use in developing advanced materials and as a reagent in chemical processes.
Mechanism of Action
The exact mechanism by which N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exerts its effects depends on its interactions with biological macromolecules. The furan and quinoline rings are crucial for binding to specific enzymes or receptors, modulating their activity. The sulfonamide group enhances the solubility and bioavailability, enabling effective interaction within biological systems.
Comparison with Similar Compounds
Key Observations:
Lipophilicity (logP/logD):
- The thiophene-2-sulfonyl derivative (logP 4.56) is less lipophilic than the benzenesulfonyl analogue (logP 5.08), reflecting sulfur’s reduced hydrophobicity compared to benzene .
- The target compound’s furan-2-carbonyl group likely confers intermediate lipophilicity (~4.5), as furans are less polar than thiophenes but more polar than benzene.
Hydrogen Bonding and Solubility:
- All analogues exhibit low aqueous solubility (logSw < -4.0), typical of sulfonamide derivatives with bulky aromatic systems .
- The 3-nitrobenzene-sulfonamide variant (logSw -4.37) shows marginally better solubility than the tetrahydronaphthalene-linked compounds due to nitro group polarity .
Biological Activity: While direct data on the target compound’s activity is unavailable, structurally related compounds (e.g., thiophene-2-sulfonyl derivatives) exhibit nitric oxide synthase (NOS) inhibition, a common therapeutic target for inflammatory diseases . Substitution at position 1 significantly impacts potency. For example, benzenesulfonyl derivatives may exhibit stronger enzyme binding due to aromatic π-stacking interactions .
Biological Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound characterized by its unique structural features. This compound combines a furan-2-carbonyl group with a tetrahydroquinoline moiety and a sulfonamide group, which are known to contribute to diverse biological activities. The molecular formula for this compound is with a molecular weight of 436.5 g/mol.
Structural Characteristics
| Structural Feature | Description |
|---|---|
| Furan Ring | A five-membered aromatic ring containing oxygen that enhances biological activity. |
| Tetrahydroquinoline | A bicyclic structure that provides various pharmacological properties. |
| Sulfonamide Group | Known for its role in antimicrobial activity and enzyme inhibition. |
Biological Activity
The biological activity of this compound has been the subject of various studies focusing on its potential therapeutic applications.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. The sulfonamide group is particularly noted for its effectiveness against bacterial infections. For instance:
- In vitro studies have shown that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis.
Anticancer Activity
The furan and tetrahydroquinoline components have been associated with anticancer properties:
- Case Study : A study demonstrated that derivatives of tetrahydroquinoline exhibited cytotoxic effects against various cancer cell lines, suggesting that the presence of the furan-2-carbonyl may enhance this activity.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- The furan ring and sulfonamide group are believed to interact with enzyme active sites, inhibiting their activity and disrupting critical biological pathways.
Synthesis and Characterization
The synthesis of this compound can be achieved through several multi-step organic reactions. Common methods include:
- Formation of the Furan Ring : Synthesized through cyclization reactions.
- Synthesis of Tetrahydroquinoline : Achieved via the Povarov reaction.
- Coupling Reaction : Final step involves coupling the furan and tetrahydroquinoline moieties with the sulfonamide group.
Comparative Analysis with Similar Compounds
A comparative analysis highlights structural analogs that share similar biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl] | Similar furan and tetrahydroquinoline structure | Antimicrobial |
| 5-Nitrobenzenesulfonamide | Contains sulfonamide group | Antibacterial |
| N-(furan-2-carbonyl)-aniline | Simple aniline derivative with carbonyl | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
